HIV-1 NNRTI Activity vs. Efavirenz in Double Mutants
In a direct head-to-head comparison within the same study, the dihydrothiopyrano[3,2-d]pyrimidine derivative 23h demonstrated 14.5-fold greater potency than efavirenz (EFV) and 3.0-fold greater potency than etravirine (ETR) against the highly challenging double-mutant strain F227L + V106A [1]. Against the K103N + Y181C double mutant (strain RES056), 23h was 7.5-fold more potent than EFV and 2.3-fold more potent than ETR [1]. Across a panel of six clinically relevant HIV-1 variants (L100I, K103N, Y181C, Y188L, E138K, F227L + V106A), 23h exhibited uniformly superior or equipment potency compared to EFV and ETR, with an EC₅₀ range of 4.46–21.4 nM, whereas EFV showed EC₅₀ values of 4.67–99.2 nM and ETR showed 3.38–16.3 nM [1]. The resistance profile (RF) of 23h (RF = 1.3–6.2) represented a major improvement over EFV (RF = 1.7–42.7), ETR (RF = 1.2–12.5), and rilpivirine (RF = 1.3–82) [1].
| Evidence Dimension | Antiviral potency (EC₅₀) against HIV-1 double-mutant strains |
|---|---|
| Target Compound Data | 23h EC₅₀ (F227L + V106A) = 5.35 nM; EC₅₀ (K103N + Y181C / RES056) = 15.2 nM |
| Comparator Or Baseline | Efavirenz EC₅₀ (F227L + V106A) = 77.4 nM; Etravirine EC₅₀ (F227L + V106A) = 16.3 nM; Efavirenz EC₅₀ (RES056) = 114 nM; Etravirine EC₅₀ (RES056) = 35.2 nM |
| Quantified Difference | 23h vs EFV: 14.5-fold (F227L + V106A), 7.5-fold (RES056); 23h vs ETR: 3.0-fold (F227L + V106A), 2.3-fold (RES056) |
| Conditions | MT-4 cell-based antiviral assay; HIV-1 strains IIIB (wild-type), RES056 (K103N + Y181C), and engineered single/double mutants; MTT readout; data reported as mean ± SD |
Why This Matters
Procurement of the thiopyrano[3,2-d]pyrimidine scaffold enables access to NNRTI chemotypes that retain single-digit nanomolar potency against the clinically prevalent double-mutant strains that cause failure of first-line efavirenz- and etravirine-based regimens.
- [1] Wang Z, Zuo X, Li X, et al. Structure-based design and optimization lead to the identification of novel dihydrothiopyrano[3,2-d]pyrimidine derivatives as potent HIV-1 inhibitors against drug-resistant variants. Acta Pharm Sin B. 2024;14(3):1257–1282. doi:10.1016/j.apsb.2023.11.023 View Source
